molecular formula C7H13NO B6236790 5-ethyl-5-methylpyrrolidin-2-one CAS No. 93324-85-7

5-ethyl-5-methylpyrrolidin-2-one

Cat. No. B6236790
CAS RN: 93324-85-7
M. Wt: 127.2
InChI Key:
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Description

5-ethyl-5-methylpyrrolidin-2-one (5-EM2) is a cyclic organic compound belonging to the pyrrolidinone family. It is a colorless liquid with a boiling point of 148-150 °C and a melting point of -35 °C. 5-EM2 is a versatile compound with a wide range of applications in the scientific research and industrial fields. It is used as a building block for synthesizing a variety of compounds, from pharmaceuticals to agrochemicals.

Scientific Research Applications

5-ethyl-5-methylpyrrolidin-2-one has several applications in scientific research. It is used as an intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of other pyrrolidinones, such as 5-ethyl-5-methyl-1-pyrrolidinone and 5-ethyl-5-methyl-2-pyrrolidinone. Additionally, 5-ethyl-5-methylpyrrolidin-2-one is used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-ethyl-5-methylpyrrolidin-2-one is not completely understood. However, it is believed to act as an alkylating agent, which means that it can react with other molecules to form covalent bonds. It is also believed to act as an electron-donating agent, which means that it can transfer electrons to other molecules. Additionally, it has been suggested that 5-ethyl-5-methylpyrrolidin-2-one can be used as a prodrug, meaning that it can be converted into an active form in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-5-methylpyrrolidin-2-one are not well understood. However, it has been suggested that it may have antioxidant and anti-inflammatory properties. Additionally, it has been shown to possess some cytotoxic activity, which means that it can inhibit the growth of cancer cells. It has also been suggested that 5-ethyl-5-methylpyrrolidin-2-one may be useful in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-ethyl-5-methylpyrrolidin-2-one in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a versatile compound with a wide range of applications. The main limitation of using 5-ethyl-5-methylpyrrolidin-2-one in laboratory experiments is that its mechanism of action is not fully understood. Additionally, its biochemical and physiological effects are not well understood.

Future Directions

Future research should focus on elucidating the mechanism of action of 5-ethyl-5-methylpyrrolidin-2-one, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 5-ethyl-5-methylpyrrolidin-2-one in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research should be conducted to explore the potential uses of 5-ethyl-5-methylpyrrolidin-2-one as an intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, further research should be conducted to explore the potential uses of 5-ethyl-5-methylpyrrolidin-2-one as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.

Synthesis Methods

5-ethyl-5-methylpyrrolidin-2-one can be synthesized via several routes, including the reaction of ethyl-methyl ketone and ethyl-methyl amine, or via the reaction of ethyl-methyl ketone and sodium cyanide. The former method is generally preferred due to its higher yield and shorter reaction time. The reaction is typically conducted at temperatures between 60-90 °C and can be completed within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethyl-5-methylpyrrolidin-2-one can be achieved through a multistep process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "2-pyrrolidone", "ethylmagnesium bromide", "methylmagnesium bromide", "diethyl ether", "tetrahydrofuran", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: React 2-pyrrolidone with ethylmagnesium bromide in diethyl ether to form 5-ethylpyrrolidin-2-one.", "Step 2: React 5-ethylpyrrolidin-2-one with methylmagnesium bromide in tetrahydrofuran to form 5-ethyl-5-methylpyrrolidin-2-one.", "Step 3: React 5-ethyl-5-methylpyrrolidin-2-one with sodium hydride in tetrahydrofuran to form the sodium salt of the compound.", "Step 4: React the sodium salt of 5-ethyl-5-methylpyrrolidin-2-one with acetic anhydride in tetrahydrofuran to form the acetylated compound.", "Step 5: Treat the acetylated compound with sulfuric acid to remove the acetyl group and form 5-ethyl-5-methylpyrrolidin-2-one.", "Step 6: Neutralize the reaction mixture with sodium bicarbonate and extract the product with diethyl ether.", "Step 7: Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain the pure product." ] }

CAS RN

93324-85-7

Product Name

5-ethyl-5-methylpyrrolidin-2-one

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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